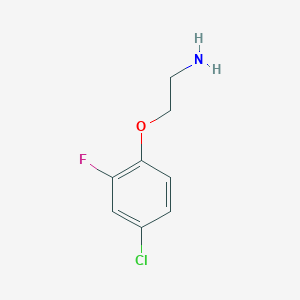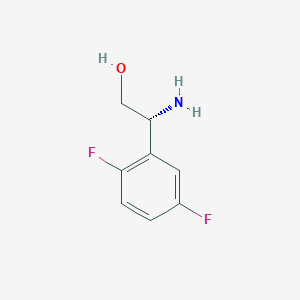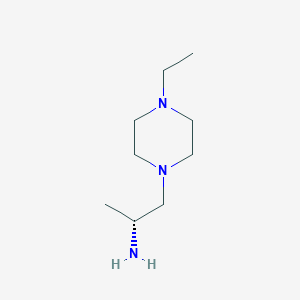
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid typically involves the bromination and nitration of a phenyl ring followed by the introduction of a hydroxyacetic acid group. One common method involves the following steps:
Bromination: The starting material, such as phenol, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride.
Nitration: The brominated phenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Hydroxyacetic Acid Introduction: The resulting 4-bromo-3-nitrophenol is then reacted with glyoxylic acid or its derivatives under acidic or basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Reduction: 2-(4-Amino-3-nitrophenyl)-2-hydroxyacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Applications De Recherche Scientifique
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid depends on its specific application and the target it interacts with. For example, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways of the final drug product. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and electron transfer, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-3-nitrophenyl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and applications.
2-(4-Chloro-3-nitrophenyl)-2-hydroxyacetic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(4-Bromo-3-aminophenyl)-2-hydroxyacetic acid:
Uniqueness
2-(4-Bromo-3-nitrophenyl)-2-hydroxyacetic acid is unique due to the combination of bromine, nitro, and hydroxyacetic acid groups, which provide a distinct set of chemical properties and reactivity. This combination allows for diverse applications in synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C8H6BrNO5 |
|---|---|
Poids moléculaire |
276.04 g/mol |
Nom IUPAC |
2-(4-bromo-3-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-5-2-1-4(7(11)8(12)13)3-6(5)10(14)15/h1-3,7,11H,(H,12,13) |
Clé InChI |
CZAMNILSKXXWMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C(=O)O)O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)




![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)





